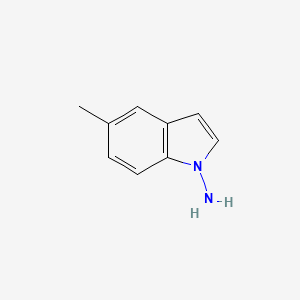

5-methyl-1H-indol-1-amine

Description

5-Methyl-1H-indol-1-amine (CAS 102308-97-4), also known as 1-methyl-1H-indol-5-amine, is a substituted indole derivative with a methyl group at the nitrogen (N1) and an amine group at position 5 (C5) of the indole ring . Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol. Key properties include:

- Synthesis: Synthesized in 78% yield via catalytic methods, with a melting point of 103.0–103.9 °C .

- Spectral Data: ¹H NMR (DMSO-d₆) δ 3.68 (s, 3H, N-CH₃), 4.48 (s, 2H, NH₂), and aromatic protons at δ 6.12–7.12 ppm .

- Hazards: Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

5-methylindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-2-3-9-8(6-7)4-5-11(9)10/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSRGPYSAUCMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-indol-1-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 5-methylphenylhydrazine and a suitable ketone or aldehyde.

Another method involves the cyclization of 2-aminobenzylamine derivatives. This process typically requires a cyclization agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 5-methyl-1H-indole-1-nitro compounds. This method involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-indol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of this compound can yield 5-methyl-1H-indoline using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C)

Substitution: Halogens (bromine, chlorine), nitric acid

Major Products Formed

Oxidation: this compound N-oxide

Reduction: 5-methyl-1H-indoline

Substitution: 3-substituted this compound derivatives

Scientific Research Applications

5-methyl-1H-indol-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential role in biological processes and as a probe for studying indole-related pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-1H-indol-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes

Biological Activity

5-Methyl-1H-indol-1-amine (CAS Number: 119229-73-1) is an indole derivative that has garnered attention for its diverse biological activities. This compound serves as a significant building block in the synthesis of more complex indole derivatives and is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

This compound can be synthesized through various methods, including:

- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

- Cyclization of 2-Aminobenzylamine Derivatives : Requires cyclization agents like phosphorus oxychloride or polyphosphoric acid under reflux conditions.

- Catalytic Hydrogenation : Reduction of 5-methyl-1H-indole-1-nitro compounds using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In particular, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of around 16 µg/mL. More potent analogues have been identified with MIC values as low as 0.25 µg/mL, indicating significant potential for development as an antimicrobial agent .

Anticancer Properties

The compound has been assessed for its anticancer effects, particularly through its interaction with various molecular targets. For instance, derivatives of indole have been noted for their ability to inhibit specific cancer cell lines by modulating enzyme activity and receptor interactions. The structural modifications on the indole scaffold can enhance its bioactivity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also under investigation. Indoles are known to affect inflammatory pathways, and this compound may play a role in inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes.

The mechanism by which this compound exerts its biological effects involves interaction with various receptors and enzymes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to specific receptors, thereby modulating their activity. This interaction can lead to downstream effects that contribute to its therapeutic properties .

Summary of Research Findings

| Activity | MIC (µg/mL) | Notes |

|---|---|---|

| Anti-MRSA | 16 | Weak growth inhibition; further analogues show lower MIC values. |

| Anticancer | Varies | Structural modifications enhance activity against specific cancer lines. |

| Anti-inflammatory | Not specified | Potential role in inhibiting pro-inflammatory pathways. |

Case Studies and Research Insights

Recent studies have explored various analogues of this compound to identify compounds with enhanced biological activity:

- Anti-MRSA Compounds : A study identified two derivatives with MIC values ≤0.25 µg/mL against MRSA, demonstrating the importance of halogen substitution on the indole ring for increased potency .

- Cytotoxicity Evaluations : Compounds were evaluated for cytotoxicity against human embryonic kidney cells (HEK293), revealing that some active anti-MRSA compounds exhibited minimal cytotoxic effects, indicating their selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Indole Amines

1-Ethyl-1H-indol-5-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃ClN₂

- Molecular Weight : 196.68 g/mol

- It is isolated as a hydrochloride salt (powder form) .

- Applications : Used in structure-activity relationship (SAR) studies to evaluate the impact of alkyl chain length on bioactivity.

1H-Indol-1-amine (Parent Compound)

Halogen-Substituted Analogs

5-Chloro-1H-indol-1-amine

- Molecular Formula : C₈H₇ClN₂

- Molecular Weight : 166.61 g/mol

- Key Features : The chlorine atom at C5 introduces electronegativity, altering electron density in the aromatic ring. This may enhance binding to electron-deficient targets .

- Synthesis : Positional isomer of 5-methyl-1H-indol-1-amine, highlighting the role of substituent placement on reactivity.

Saturated Ring Derivatives

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

Structural and Functional Analysis: Data Table

Q & A

Q. What are the standard synthetic routes for 5-methyl-1H-indol-1-amine, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound derivatives typically involves multi-component reactions under reflux conditions. For example, analogous indole derivatives are synthesized using 1H-indole-3-carbaldehyde, ketones, and guanidine nitrate in ethanol, followed by reflux for 6–8 hours . Optimization includes adjusting solvent polarity, temperature, and catalyst use. Characterization via H NMR and C NMR is critical to confirm structural integrity. Yield improvements often require iterative testing of stoichiometric ratios and purification methods like column chromatography .

Q. How should researchers characterize this compound derivatives using spectroscopic techniques?

Key characterization methods include:

- H NMR : Assign peaks based on indole ring protons (e.g., aromatic protons at δ 6.5–7.5 ppm) and methyl/amine substituents (δ 2.0–3.5 ppm) .

- X-ray crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). For example, indole derivatives often exhibit planar aromatic systems and hydrogen-bonding networks critical for stability .

- Mass spectrometry : Confirm molecular weight via HR-MS, ensuring deviations <5 ppm .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

Antimicrobial activity can be assessed using disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentrations (MICs) should be compared to standard drugs like ampicillin. For antifungal activity, Aspergillus species are common targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from assay variability or structural isomers. Strategies include:

- Reproducibility checks : Replicate experiments under standardized conditions (pH, temperature).

- Molecular docking : Identify binding interactions with targets (e.g., androgen receptor residues like LEU704 and GLY708) to explain activity differences. Use software like MOE or AutoDock .

- Structural analysis : Compare X-ray/NMR data to rule out conformational isomers or polymorphism .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over time (e.g., RMSD <2 Å for stable binding).

- Pharmacophore modeling : Identify critical functional groups (e.g., indole’s NH group for hydrogen bonding).

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP <5 for optimal permeability) .

Q. How can low synthetic yields of this compound derivatives be troubleshooted?

Q. What strategies validate target engagement in mechanistic studies?

- Competitive binding assays : Use radiolabeled ligands (e.g., H-5-HT for serotonin receptors) to measure displacement.

- CRISPR/Cas9 knockouts : Confirm loss of activity in target-deficient cell lines.

- Thermal shift assays : Monitor protein melting temperature () shifts upon ligand binding .

Methodological Considerations

Q. How should researchers design high-throughput screening (HTS) pipelines for novel derivatives?

Q. What are best practices for crystallizing this compound derivatives?

Q. How can researchers address discrepancies between computational and experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.